molecular formula C21H24ClN3O2 B244737 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Katalognummer B244737
Molekulargewicht: 385.9 g/mol
InChI-Schlüssel: QHTOROYJJHVRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of compounds known as kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Wirkmechanismus

3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide blocks downstream signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits BTK phosphorylation, which is necessary for its activation and downstream signaling. It also inhibits the activation of other kinases that are involved in cancer cell growth and survival, such as AKT and ERK. In addition, 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown potent activity against a variety of cancer cell lines, including those that are resistant to other kinase inhibitors. However, one limitation of 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans is still unknown.

Zukünftige Richtungen

There are several potential future directions for research on 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One area of interest is the development of combination therapies that include 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, in order to enhance its efficacy and overcome resistance mechanisms. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in humans, in order to determine the optimal dosing regimen and potential side effects. Finally, further preclinical studies are needed to evaluate the efficacy of 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in various types of cancer, and to identify biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-chloro-4-methylbenzoyl chloride, which is reacted with 4-(4-propanoylpiperazin-1-yl)aniline to give the final product. The synthesis has been optimized to give high yields and purity.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown potent activity against a variety of cancer cell lines, including those that are resistant to other kinase inhibitors. In addition, 3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have a favorable safety profile in animal studies, with no significant toxicities observed.

Eigenschaften

Molekularformel

C21H24ClN3O2

Molekulargewicht

385.9 g/mol

IUPAC-Name

3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H24ClN3O2/c1-3-20(26)25-12-10-24(11-13-25)18-8-6-17(7-9-18)23-21(27)16-5-4-15(2)19(22)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChI-Schlüssel

QHTOROYJJHVRSA-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.